Product packaging for 3-Cyclobutyl-2-methyl-3-oxopropanal(Cat. No.:)

3-Cyclobutyl-2-methyl-3-oxopropanal

Cat. No.: B13067171
M. Wt: 140.18 g/mol
InChI Key: PEKPNUWFTXSFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutyl-2-methyl-3-oxopropanal (CAS 1876724-29-6) is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It belongs to the class of 3-oxopropanoate derivatives, which are recognized in synthetic chemistry as versatile building blocks for the construction of more complex molecules . For researchers, its core value lies in its bifunctional structure, featuring both a ketone and an aldehyde group, which allows it to participate in various chemical transformations. Compounds of this type are frequently employed in cyclization and annulation reactions to access valuable oxygen-containing heterocycles . Specifically, 3-oxopropanoate derivatives serve as key precursors in the synthesis of important structures such as 4H-chromen-4-ones (chromones) and quinolinones, which are scaffolds of significant interest in medicinal chemistry and materials science . As a specialty chemical, it is intended for use in laboratory research and development activities. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B13067171 3-Cyclobutyl-2-methyl-3-oxopropanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-cyclobutyl-2-methyl-3-oxopropanal

InChI

InChI=1S/C8H12O2/c1-6(5-9)8(10)7-3-2-4-7/h5-7H,2-4H2,1H3

InChI Key

PEKPNUWFTXSFHL-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(=O)C1CCC1

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Cyclobutyl 2 Methyl 3 Oxopropanal and Analogues

Stereoselective Construction of the 3-Oxopropanal Core

The stereochemical outcome at the C2 position of the 3-oxopropanal core is critical for determining the biological activity and physical properties of the molecule and its analogues. Both enantioselective and diastereoselective approaches are employed to control this stereocenter.

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a powerful tool for establishing the absolute stereochemistry at the α-position of carbonyl compounds. For the synthesis of enantioenriched 3-Cyclobutyl-2-methyl-3-oxopropanal, several catalytic strategies can be envisioned, drawing from established methodologies for the α-functionalization of aldehydes and ketones.

One prominent approach involves the use of chiral organocatalysts, such as proline and its derivatives, to facilitate asymmetric α-alkylation or α-formylation reactions. These catalysts operate via the formation of chiral enamines or iminium ions, which then react with an appropriate electrophile in a stereocontrolled manner.

Another powerful method is transition metal-catalyzed asymmetric synthesis. For instance, chiral phosphine (B1218219) ligands in combination with transition metals like palladium or rhodium can catalyze the asymmetric allylic alkylation of enolates derived from a suitable precursor, which can then be converted to the desired 3-oxopropanal. While not directly applied to this compound in the reviewed literature, the principles are well-established for similar systems.

The following table summarizes representative data for enantioselective catalytic reactions that could be adapted for the synthesis of the 3-oxopropanal core.

Catalyst/LigandSubstrate TypeReaction TypeEnantiomeric Excess (ee)Yield (%)Reference Analogue
Chiral Proline DerivativeAldehydeα-amination/oxidation>95%70-90%α-amino aldehydes
(S)-BINAP-Pd(II)β-KetoesterAsymmetric Decarboxylative Alkylation90-99%85-95%α-substituted ketones
Chiral Thiourea CatalystAllenic KetoneEnantioselective Isomerization/[2+2] CycloadditionNot specifiedNot specifiedChiral cyclobutane (B1203170) derivatives nih.gov

This table presents generalized data for analogous reactions to illustrate the potential of these methods.

Diastereoselective Synthetic Pathways

Diastereoselective strategies are often employed when a chiral auxiliary is used or when a pre-existing stereocenter in the molecule directs the formation of a new one. For the synthesis of this compound, a diastereoselective approach could involve the reaction of a chiral enolate with an achiral electrophile.

Evans' oxazolidinone chiral auxiliaries are a classic example. An N-acyl oxazolidinone can be selectively alkylated at the α-position with high diastereoselectivity. Subsequent removal of the auxiliary would yield the desired stereocenter. For instance, an aldol (B89426) reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chloroacetyloxazolidinone can proceed with moderate to good diastereoselectivity. nih.gov

Furthermore, substrate-controlled diastereoselection can be achieved if the cyclobutyl ring is introduced prior to the formation of the C2 stereocenter. The steric bulk and conformation of the cyclobutyl group could influence the approach of reagents, leading to a preferential formation of one diastereomer. Ring-expanding cycloisomerization reactions have been shown to proceed in a highly diastereoselective manner, leading to the formation of all-cis isomers in bicyclic systems. nih.gov

Chiral Auxiliary/Control ElementReaction TypeDiastereomeric Ratio (d.r.)Yield (%)Reference Analogue
Evans' OxazolidinoneAldol Condensation78:22 to 82:1870-75%β-hydroxy acids nih.gov
Substrate Control (allylic methyl group)Cycloisomerization>20:1Not specifiedBicyclo[3.2.0]heptanes nih.gov

This table presents generalized data for analogous reactions to illustrate the potential of these methods.

Strategic Introduction of the Cyclobutyl Substituent

The construction of the cyclobutane ring is a key challenge in the synthesis of this compound. Several synthetic strategies can be employed, each with its own advantages and limitations.

Cycloaddition Reactions for Four-Membered Ring Formation

[2+2] Cycloaddition reactions are among the most direct methods for forming cyclobutane rings. nih.gov Photochemical [2+2] cycloadditions, often sensitized by acetone (B3395972) or benzophenone, can be used to dimerize olefins or react an olefin with a ketone. baranlab.org The reaction of an appropriate enone with an alkene under visible light irradiation, catalyzed by a ruthenium(II) photocatalyst, can produce cyclobutane structures with good yields and excellent diastereoselectivity. organic-chemistry.org

Ketene cycloadditions with olefins are also a powerful tool for constructing cyclobutanones, which can then be further functionalized. nih.govharvard.edu The use of chiral catalysts in these cycloadditions can lead to enantiomerically enriched cyclobutane products. nih.gov

Reaction TypeReactantsCatalyst/ConditionsProduct TypeKey Features
Photochemical [2+2] CycloadditionOlefin + Olefinhv, sensitizerCyclobutaneDirect formation of C4-ring nih.govbaranlab.org
Photocatalytic [2+2] CycloadditionEnone + OlefinRu(II) photocatalyst, visible lightSubstituted CyclobutaneHigh diastereoselectivity organic-chemistry.org
Ketene [2+2] CycloadditionKetene + OlefinThermal or catalyticCyclobutanoneAccess to functionalized cyclobutanes nih.govharvard.edu

This table summarizes general features of cycloaddition reactions for cyclobutane synthesis.

Organometallic Coupling Reactions (e.g., Grignard-type additions)

Organometallic coupling reactions provide a versatile entry to substituted cyclobutanes. Cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclobutyl Grignard reagents have been developed, allowing for the introduction of the cyclobutyl moiety onto a range of substrates. acs.orgacs.org This method is chemoselective and has been successfully applied to the functionalization of N-heterocycles. acs.org

Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides can also lead to structurally diverse cyclobutene (B1205218) and methylenecyclobutane (B73084) products. organic-chemistry.org Furthermore, Grignard reagents can be used in ring-expansion reactions of oxaspiropentanes to stereoselectively form cyclobutanols, which are valuable precursors to other cyclobutane derivatives. researchgate.net A two-step synthetic route employing Grignard and amide coupling reactions has been developed to create new 1,1,3-trisubstituted cyclobutane compounds. calstate.edu

Reaction TypeReagentsCatalystProduct TypeReference
Cobalt-catalyzed Cross-CouplingAlkyl iodide + Cyclobutyl GrignardCobalt saltAlkyl-substituted cyclobutane acs.orgacs.org
Palladium-catalyzed Cross-CouplingN-sulfonylhydrazone + Aryl halidePalladium complexCyclobutene/Methylenecyclobutane organic-chemistry.org
Grignard-induced Ring ExpansionOxaspiropentane + Grignard reagentNoneCyclobutanol researchgate.net

This table highlights key organometallic reactions for introducing a cyclobutyl group.

Cyclization Reactions Leading to the Cyclobutyl Scaffold

Intramolecular cyclization reactions offer another strategic approach to the cyclobutane ring system. The reaction of 1,3-dibromopropane (B121459) with diethyl malonate in the presence of a base yields a cyclobutane-1,1-dicarboxylic acid diethyl ester, which can be further transformed. cutm.ac.in

More advanced methods include ring-expanding cycloisomerization reactions of alkylidenecyclopropane acylsilanes to furnish bicyclic α-silyl ketones containing a cyclobutane ring. nih.gov These reactions can be highly diastereoselective. nih.gov Additionally, cyclization and annulation reactions initiated by the ring-opening of nitrogen-substituted cyclopropanes and cyclobutanes are established methods in synthetic chemistry. rsc.org Intramolecular thermal cyclization reactions of N,N-diacryloylamines have also been reported to form cyclobutane rings. acs.org

Reaction TypeStarting MaterialConditionsProduct FeatureReference
Malonic Ester Synthesis1,3-dibromopropaneBase (e.g., NaOEt)Cyclobutane-1,1-dicarboxylate cutm.ac.in
Ring-Expanding CycloisomerizationAlkylidenecyclopropane acylsilaneLewis AcidBicyclic α-silyl ketone nih.gov
Intramolecular Thermal CyclizationN,N-diacryloylaminesHeatFused cyclobutane ring acs.org

This table summarizes various cyclization strategies for synthesizing the cyclobutane scaffold.

Regioselective Functionalization of the β-Ketoaldehyde System

The β-ketoaldehyde moiety in this compound possesses two electrophilic carbonyl centers (a ketone and an aldehyde) and two potentially nucleophilic α-carbon positions, making regioselective functionalization a critical challenge. The presence of a methyl group at the α-position further complicates synthetic transformations.

The acidity of the α-hydrogens in β-dicarbonyl compounds is significantly increased due to the electron-withdrawing effects of both carbonyl groups, leading to pKa values in the range of 9-13. youtube.comyoutube.com This facilitates the formation of an enolate under relatively mild basic conditions. In an unsymmetrical system like this compound, the choice of base and reaction conditions can direct the formation of either the kinetic or thermodynamic enolate, thus controlling the site of subsequent reactions.

Alkylation Reactions: The alkylation of the enolate derived from a β-dicarbonyl compound is a fundamental carbon-carbon bond-forming reaction. libretexts.org For a pre-existing α-substituted compound like this compound, further alkylation would lead to a quaternary carbon center. The regioselectivity of alkylation in unsymmetrical ketones is a well-studied area, with bulky bases favoring the less hindered kinetic enolate. researchgate.netnih.govnih.gov In the case of our target molecule, the single remaining α-proton means that deprotonation will occur at the carbon bearing the methyl group. Subsequent alkylation with an appropriate electrophile can then be achieved.

Aldol and Knoevenagel Condensations: The enolate of a β-ketoaldehyde can also participate in aldol-type reactions with other carbonyl compounds. The challenge lies in controlling which carbonyl group of the β-ketoaldehyde acts as the electrophile and which acts as the nucleophile (after enolization). In a crossed aldol reaction, aldehydes are generally more reactive electrophiles than ketones. libretexts.org Therefore, in a reaction between this compound and another aldehyde, the latter would likely be the electrophile. A protocol for regioselective aldol condensation has been developed involving the in situ generation of a β-ketoacid's potassium salt, which then condenses with an aldehyde. uoa.grnih.gov This method has been shown to produce β-ketols in high yields (75-90%). nih.gov

A representative example of regioselective aldol condensation is shown in the table below, which could be adapted for this compound.

Reactant 1 (β-ketoester)Reactant 2 (Aldehyde)Product (β-ketol)Yield (%)Reference
Ethyl 2-methylacetoacetateBenzaldehyde3-Hydroxy-2-methyl-1,3-diphenyl-1-butanone85 nih.gov
Ethyl 2-cyclopentanonecarboxylate4-Chlorobenzaldehyde2-(4-chlorobenzoyl)-2-hydroxycyclopentanone82 uoa.grnih.gov

Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. lew.ro Several classical MCRs utilize β-dicarbonyl compounds as key building blocks and can be applied to the synthesis of complex heterocyclic structures from this compound or its precursors.

Hantzsch Dihydropyridine (B1217469) Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The resulting dihydropyridines are an important class of compounds with applications as calcium channel blockers. wikipedia.org The use of an α-substituted β-ketoaldehyde like this compound would lead to a highly substituted dihydropyridine ring system. The reaction is often catalyzed by acids and can be performed under solvent-free or aqueous conditions, enhancing its green credentials. wikipedia.orgnih.gov

Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.org These products have gained significant attention due to their diverse pharmacological activities. wikipedia.org The reaction is typically acid-catalyzed, and numerous improved protocols using various Lewis and Brønsted acids have been developed to enhance yields and shorten reaction times. organic-chemistry.orgresearchgate.net The use of this compound in a Biginelli reaction would provide access to novel, highly substituted dihydropyrimidinone derivatives.

The following table summarizes representative examples of Hantzsch and Biginelli reactions with substituted β-dicarbonyl compounds, demonstrating the potential for creating diverse molecular architectures.

Reaction Typeβ-Dicarbonyl CompoundAldehydeOther ComponentsProduct TypeYield (%)Reference
HantzschEthyl acetoacetate (B1235776) (2 equiv.)4-MethylbenzaldehydeAmmonium acetateDihydropyridine92 nih.gov
HantzschMethyl acetoacetate (2 equiv.)BenzaldehydeAmmonium carbonateDihydropyridine85 nih.gov
BiginelliEthyl acetoacetateBenzaldehydeUreaDihydropyrimidinone95 nih.gov
BiginelliMethyl acetoacetate4-ChlorobenzaldehydeThioureaDihydropyrimidinone88 lew.ro

Flow Chemistry and Scalable Synthesis Considerations

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, has emerged as a powerful tool for organic synthesis, offering advantages in terms of safety, reproducibility, and scalability. acs.orgnih.gov For the synthesis of this compound and its analogues, flow chemistry can provide significant benefits, particularly for reactions that are highly exothermic or involve unstable intermediates.

The synthesis of β-ketoesters, which are closely related to β-ketoaldehydes, has been successfully translated to a flow process. For instance, the BF3·OEt2-catalyzed C-H insertion of ethyl diazoacetate into aldehydes has been performed in a flow reactor, providing a rapid and efficient route to β-ketoesters. acs.orgnih.gov This methodology could potentially be adapted for the synthesis of the target molecule.

Furthermore, reactions that are often problematic in batch, such as those requiring precise temperature control or the handling of hazardous reagents, can be performed more safely and efficiently in a flow system. The enhanced mixing and heat transfer in microreactors can lead to higher yields and selectivities compared to batch processes. acs.org

The scalability of a synthetic route is a crucial consideration for industrial applications. Flow chemistry offers a straightforward path to scaling up production by simply running the system for a longer duration or by "numbering-up" (using multiple reactors in parallel). acs.org A simplified process for the industrial-scale synthesis of β-dicarbonyl compounds via Claisen condensation has been described, which involves the continuous removal of the alcohol byproduct by distillation to drive the reaction to completion, achieving product titers of over 95%. google.com

The table below illustrates the potential for increased efficiency and scalability using flow chemistry for reactions relevant to the synthesis of β-dicarbonyl compounds.

Reaction TypeSubstratesConditionsThroughput/Yield (Flow)Comparison to BatchReference
β-Ketoester SynthesisAldehyde, Ethyl diazoacetateBF3·OEt2 catalystHigh throughputImproved yield and safety acs.orgnih.gov
Claisen CondensationKetone, EsterStrong base, continuous distillation>95% titerLower and inconsistent yields in batch google.com
Carbonylationβ-Lactone, CO[Co2(CO)8] catalystUp to 95% yield, recyclable catalystHarsh conditions, lower yields acs.org

Elucidation of Reactivity and Mechanistic Pathways of 3 Cyclobutyl 2 Methyl 3 Oxopropanal

Carbonyl Reactivity Investigations (Aldehyde and Ketone)

The presence of two distinct carbonyl functionalities, an aldehyde and a ketone, imparts a rich and differential reactivity to 3-Cyclobutyl-2-methyl-3-oxopropanal. The electrophilicity of the carbonyl carbons is the primary driver of their reactivity, though they are influenced by both steric and electronic factors. Generally, aldehydes are more reactive towards nucleophiles than ketones. libretexts.org This is due to the single alkyl substituent on the aldehyde carbonyl, which offers less steric hindrance compared to the two substituents on the ketone carbonyl, and the lack of a second electron-donating alkyl group, which makes the aldehyde carbonyl carbon more electron-poor. libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition Kinetics and Stereochemistry

Nucleophilic addition is a characteristic reaction for both the aldehyde and ketone groups in this compound. masterorganicchemistry.com The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com The rate and reversibility of this addition depend significantly on the nature of the nucleophile. masterorganicchemistry.com

Strong, "hard" nucleophiles , such as Grignard reagents (RMgX), organolithium compounds (RLi), and hydride reagents (LiAlH₄, NaBH₄), typically lead to irreversible additions. masterorganicchemistry.com Due to the higher reactivity of the aldehyde, selective reaction at this site is expected under controlled conditions, yielding a secondary alcohol. Harsher conditions would lead to the reaction at both carbonyls.

Weaker, "soft" nucleophiles , like amines, cyanide, and alcohols, generally participate in reversible addition reactions. masterorganicchemistry.com The initial addition products can often undergo subsequent reactions, such as dehydration to form imines (with primary amines) or acetals (with alcohols).

The presence of a chiral center at the α-carbon (C2) introduces stereochemical considerations. Nucleophilic attack on either the aldehyde or ketone carbonyl will generate a new stereocenter, leading to diastereomeric products. libretexts.orgyoutube.com The stereochemical outcome is governed by the principles of asymmetric induction, where the existing chiral center directs the incoming nucleophile to one of the two faces (Re or Si) of the planar carbonyl group. libretexts.org The relative stereochemistry of the product is often predicted by models such as Cram's rule or the Felkin-Anh model, which consider the steric hindrance of the substituents on the adjacent chiral center. youtube.com

Table 1: Predicted Outcomes of Nucleophilic Addition to this compound

NucleophileReagent ExampleExpected Major Product at AldehydeExpected Major Product at KetoneReaction Type
HydrideNaBH₄1,2-diol (after reduction of both)1,2-diol (after reduction of both)Irreversible Addition
OrganometallicCH₃MgBr (Grignard)Secondary alcoholTertiary alcoholIrreversible Addition
Amine (Primary)RNH₂Imine (after dehydration)Imine (after dehydration)Reversible Addition-Elimination
CyanideNaCN, H⁺CyanohydrinCyanohydrinReversible Addition

Electrophilic Activation and Transformations

The reactivity of the carbonyl groups can be enhanced by using Lewis acids. A Lewis acid can coordinate to the carbonyl oxygen atom, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to attack by weak nucleophiles. acs.orgwikipedia.orgacs.org Common Lewis acids used for this purpose include ZnCl₂, BF₃·OEt₂, and TiCl₄. wikipedia.org This activation is particularly useful for promoting reactions such as aldol (B89426) additions, Diels-Alder reactions, and additions of silyl (B83357) enol ethers. wikipedia.orgnih.gov For this compound, Lewis acid activation would further differentiate the reactivity between the aldehyde and ketone, potentially allowing for highly selective transformations at the more reactive aldehyde center.

α-Position Reactivity and Enolization Dynamics

The carbon atom situated between the two carbonyl groups (the α-carbon) exhibits unique reactivity due to the electron-withdrawing nature of the adjacent carbonyls.

Acidity and Tautomeric Equilibria in Solution

The α-hydrogen in this compound is significantly more acidic than a proton at the α-position of a simple aldehyde or ketone. youtube.com The pKa for α-protons in β-dicarbonyl compounds is typically in the range of 9-11, a dramatic increase in acidity compared to the pKa of ~20 for a typical ketone. youtube.comindiana.edu This increased acidity is due to the stabilization of the resulting conjugate base, the enolate, through resonance delocalization of the negative charge onto both oxygen atoms. youtube.com

This acidity facilitates keto-enol tautomerism, an equilibrium between the dicarbonyl (keto) form and one of several possible enol forms. pdx.edu The enol form features a carbon-carbon double bond and a hydroxyl group. For an unsymmetrical β-dicarbonyl like the title compound, multiple enol tautomers are possible. The position of the equilibrium is influenced by factors such as the solvent, temperature, and concentration. In nonpolar solvents, the enol form is often stabilized by intramolecular hydrogen bonding.

Table 2: Tautomeric Forms of this compound

Tautomer NameStructureKey Features
Keto FormThe primary dicarbonyl structure.
Enol Form (Aldehyde)Enolization towards the aldehyde side.
Enol Form (Ketone)Enolization towards the ketone side.

(Note: Images are illustrative representations of the structures)

α-Functionalization and Carbon-Carbon Bond Formation

The acidic nature of the α-hydrogen allows for easy formation of a nucleophilic enolate upon treatment with a suitable base. pdx.edu This enolate is a key intermediate for a variety of carbon-carbon bond-forming reactions, enabling the introduction of functional groups at the α-position.

A primary reaction is α-alkylation . The enolate can react with alkyl halides in an Sₙ2 reaction to introduce an additional alkyl group at the C2 position. youtube.com Given that the C2 position is already substituted with a methyl group, this would lead to a quaternary α-carbon.

Furthermore, the enolate can participate in Aldol-type reactions , attacking another carbonyl compound to form a β-hydroxy dicarbonyl adduct. nih.gov It can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, forming a new carbon-carbon bond at the β-position of the acceptor. numberanalytics.com

Reactions Involving the Cyclobutyl Ring System

The cyclobutyl ketone moiety provides avenues for unique chemical transformations that involve the four-membered ring itself.

C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds. Palladium-catalyzed methods, often using transient directing groups, have been developed for the enantioselective arylation of C(sp³)–H bonds at the β-position of cyclobutyl ketones. bohrium.comresearchgate.net This strategy allows for the synthesis of complex, chiral trisubstituted cyclobutanes from simpler precursors. bohrium.comresearchgate.net Furthermore, γ-C–H functionalization of cyclobutyl ketones can be achieved through a sequence involving a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes palladium-catalyzed C-C bond cleavage and functionalization. nih.gov

Photochemical Reactions: Ketones, including cyclobutyl ketones, can undergo photochemical reactions upon UV irradiation. wikipedia.org The Norrish Type I reaction involves the homolytic cleavage of the α-carbon bond to the carbonyl group, forming a biradical intermediate. libretexts.org The Norrish Type II reaction involves intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, forming a 1,4-biradical. wikipedia.org This biradical can then either fragment or cyclize. The cyclization pathway is known as the Norrish-Yang reaction and results in the formation of a cyclobutanol. iupac.orgnih.govacs.org These reactions provide a pathway to ring-opened products or more complex bicyclic systems.

Table 3: Summary of Potential Reactions of the Cyclobutyl Ketone Moiety

Reaction TypeDescriptionPotential Products
Pd-catalyzed β-C-H ArylationEnantioselective functionalization of a C-H bond on the cyclobutane (B1203170) ring. bohrium.comresearchgate.netβ-Aryl substituted cyclobutyl ketone
Norrish-Yang ReactionIntramolecular γ-hydrogen abstraction followed by cyclization upon UV irradiation. nih.goviupac.orgBicyclic alcohol
Norrish Type I CleavagePhotochemical cleavage of the acyl-cyclobutyl bond. libretexts.orgRing-opened radical species

Ring-Opening Processes and Their Mechanistic Basis

The presence of a cyclobutyl ring adjacent to a carbonyl group makes this compound susceptible to ring-opening reactions, primarily driven by the release of ring strain. Photochemical pathways, particularly Norrish Type I reactions, are significant in this context.

Upon absorption of ultraviolet (UV) light, the carbonyl group can be excited to a singlet or triplet state. This excited state can then initiate the homolytic cleavage of the α-carbon-carbon bond, which in this case can be either the bond connecting the cyclobutyl ring to the carbonyl group or the bond between the two carbonyl carbons. Cleavage of the cyclobutyl ring itself is a highly probable event due to the inherent strain in the four-membered ring.

The mechanism can be depicted as follows:

Photoexcitation: The carbonyl group of the cyclobutyl ketone moiety absorbs a photon, leading to an excited state (n→π* transition).

α-Cleavage (Norrish Type I): The excited state undergoes cleavage of the C1-C2 bond of the cyclobutyl ring, which is one of the α-bonds to the ketone carbonyl. This generates a diradical intermediate.

Intramolecular Hydrogen Abstraction or Fragmentation: The resulting diradical can undergo several subsequent reactions. Intramolecular hydrogen abstraction can lead to the formation of an unsaturated aldehyde. Alternatively, fragmentation of the diradical can yield smaller, more stable molecules.

The aldehyde functionality can also participate in photochemical reactions, potentially leading to decarbonylation (loss of carbon monoxide) under certain conditions, further diversifying the range of possible ring-opened products.

Strain-Induced Reactivity and Rearrangements

Under thermal or catalytic (acid or base) conditions, the compound can be expected to undergo rearrangements that expand the four-membered ring. One such plausible rearrangement is a Wagner-Meerwein-type shift. Protonation of one of the carbonyl oxygens, likely the ketone due to the greater basicity of the oxygen in ketones compared to aldehydes, would be the initial step in an acid-catalyzed rearrangement. This would be followed by a 1,2-alkyl shift of one of the cyclobutyl ring carbons to the adjacent carbonyl carbon, expanding the ring to a more stable cyclopentanone (B42830) derivative. The presence of the second carbonyl group and the methyl substituent would influence the regioselectivity of this rearrangement.

Another potential rearrangement pathway, particularly under basic conditions, could involve the formation of an enolate followed by an intramolecular aldol-type reaction, which could lead to bicyclic products. However, ring expansion to alleviate strain is generally a more favored pathway for cyclobutyl ketones.

Pericyclic Reactions and Their Application

Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of the reactivity of many unsaturated systems. For this compound, both Diels-Alder and electrocyclic reactions are of interest.

Although this compound itself is not a diene, its corresponding enol tautomer could potentially act as a diene in Diels-Alder reactions. More significantly, related unsaturated cyclobutyl ketones, such as cyclobutenone, are known to be highly reactive dienophiles in [4+2] cycloadditions. wikipedia.org The enhanced reactivity is attributed to the ring strain, which is released upon formation of the cyclohexene (B86901) product. By analogy, if an unsaturated derivative of this compound were formed, it would be expected to be a potent dienophile.

Electrocyclic reactions, which involve the formation or cleavage of a ring through the concerted reorganization of π-electrons, are also relevant. For instance, the thermal or photochemical ring-opening of a cyclobutene (B1205218) to a butadiene is a classic example of an electrocyclic reaction. masterorganicchemistry.com If this compound were to contain a double bond within the cyclobutyl ring (i.e., a cyclobutenyl derivative), it would be expected to undergo a conrotatory ring-opening under thermal conditions and a disrotatory ring-opening under photochemical conditions, as predicted by the Woodward-Hoffmann rules. The substituents on the ring would dictate the stereochemistry of the resulting diene.

Radical Chemistry and Single-Electron Transfer Processes

The carbonyl groups in this compound can act as acceptors in single-electron transfer (SET) processes, leading to the formation of radical anions (ketyl radicals). These reactive intermediates can then undergo a variety of subsequent reactions.

The formation of a ketyl radical can be initiated by reaction with a strong reducing agent, such as an alkali metal, or through photochemically induced electron transfer. The resulting radical anion of the cyclobutyl ketone moiety would be particularly prone to ring-opening via cleavage of one of the C-C bonds of the cyclobutyl ring. This fragmentation would be driven by both the release of ring strain and the formation of a more stable open-chain radical.

Furthermore, if an unsaturated precursor to this compound were available, intramolecular radical cyclization could be a potential pathway for its synthesis. For example, a radical generated on a side chain could add to a double bond, leading to the formation of the cyclobutyl ring. The regioselectivity of such a cyclization would be governed by Baldwin's rules.

The presence of two carbonyl groups also opens up the possibility of radical-radical coupling reactions or further reduction processes, adding to the complexity and synthetic potential of the radical chemistry of this molecule.

Applications of 3 Cyclobutyl 2 Methyl 3 Oxopropanal As a Key Synthetic Intermediate

Asymmetric Synthesis of Chiral Building Blocks

The structure of 3-Cyclobutyl-2-methyl-3-oxopropanal, possessing a prochiral center at the 2-position, makes it a theoretical candidate for asymmetric synthesis. The presence of two carbonyl groups offers multiple sites for stereoselective transformations. For instance, asymmetric reduction of one of the carbonyl groups could lead to the formation of chiral hydroxy aldehydes or ketones, which are valuable building blocks in organic synthesis.

Furthermore, the enolizable proton at the α-position could be exploited in asymmetric catalysis. Metal-catalyzed asymmetric allylic alkylation or amination of the corresponding enolate would, in principle, yield chiral products with high enantiomeric excess. While specific studies on this compound are lacking, the broader field of asymmetric synthesis of β-dicarbonyl compounds supports this potential application.

Precursor for Diverse Heterocyclic Frameworks

β-Dicarbonyl compounds are well-established precursors for the synthesis of a wide variety of heterocyclic systems through condensation reactions with dinucleophiles. Theoretically, this compound could serve as a versatile starting material for heterocycles.

For example, reaction with hydrazine (B178648) derivatives could yield pyrazoles bearing a cyclobutyl and a methyl substituent. Similarly, condensation with ureas or thioureas could lead to the formation of pyrimidines or thienopyrimidines. The cyclobutyl moiety would introduce a non-planar, three-dimensional character to the resulting heterocyclic framework, a desirable feature in medicinal chemistry for exploring new chemical space.

Table 1: Potential Heterocyclic Scaffolds from this compound

ReactantResulting Heterocycle
HydrazineSubstituted Pyrazole
Urea (B33335)Substituted Pyrimidine
ThioureaSubstituted Thienopyrimidine
AmidinesSubstituted Pyrimidine

Role in the Total Synthesis of Complex Natural Products

While no published total syntheses currently cite the use of this compound, its structural features suggest potential applicability. The cyclobutane (B1203170) ring is a key structural motif in several natural products. This compound could serve as a building block to introduce this moiety.

For instance, the aldehyde functionality could be used for chain elongation via Wittig-type reactions or aldol (B89426) condensations, while the ketone could be used for the formation of other rings or for introducing further functional groups. The methyl group provides an additional stereocenter that could be crucial for controlling the stereochemistry of a complex target molecule.

Design and Synthesis of Novel Chemical Probes and Ligands

Chemical probes are essential tools for studying biological systems. The unique combination of a reactive aldehyde, a ketone, and a lipophilic cyclobutyl group in this compound could be leveraged in the design of novel probes. The aldehyde could be used for covalent modification of target proteins, while the cyclobutyl group could influence binding affinity and selectivity.

As a ligand for metal catalysts, the dicarbonyl moiety could act as a bidentate chelator. The stereochemical and electronic properties of the ligand could be fine-tuned by modifying the cyclobutyl and methyl groups, potentially leading to new catalysts with improved activity and selectivity for various organic transformations.

Development of Libraries for Chemical Space Exploration

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The reactivity of this compound at multiple positions makes it an attractive scaffold for creating a diverse library of molecules.

By systematically reacting the aldehyde and ketone functionalities with a range of different reagents, a large number of derivatives could be rapidly synthesized. For example, reductive amination of the aldehyde, coupled with various transformations of the ketone, would generate a library of compounds with significant structural diversity. The cyclobutyl group would ensure that these molecules possess a three-dimensional character often lacking in typical screening compounds.

Advanced Spectroscopic and Spectrometric Characterization of 3 Cyclobutyl 2 Methyl 3 Oxopropanal Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the unambiguous determination of the molecular structure of 3-Cyclobutyl-2-methyl-3-oxopropanal derivatives. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are employed to map out the connectivity and stereochemistry of the molecule.

Given the presence of a chiral center at the C2 position, derivatives of this compound can exist as enantiomers or diastereomers. The puckered nature of the cyclobutane (B1203170) ring also introduces the possibility of different conformations. elsevierpure.comelsevierpure.comrsc.org The protons on the cyclobutane ring and the methyl group can exhibit complex splitting patterns due to vicinal and geminal couplings.

Expected ¹H and ¹³C NMR chemical shifts for the core structure are influenced by the electron-withdrawing effects of the two carbonyl groups. The aldehydic proton is expected to appear significantly downfield, typically in the range of δ 9-10 ppm. The methine proton at C2 would be deshielded by both adjacent carbonyls. The protons of the cyclobutyl ring would exhibit complex multiplets due to their diastereotopic nature and coupling to each other. In the ¹³C NMR spectrum, the two carbonyl carbons (ketone and aldehyde) would be readily identifiable by their characteristic shifts in the δ 190-220 ppm region. numberanalytics.com

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, a COSY spectrum would show correlations between the aldehydic proton and the methine proton at C2, and between the C2 proton and the methyl protons. It would also map out the intricate coupling network within the cyclobutyl ring. researchgate.netresearchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs (¹H-¹³C). This allows for the unambiguous assignment of protonated carbons. For example, the aldehydic proton signal would correlate with the aldehyde carbon signal, and the methyl protons with the methyl carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C correlations, which is vital for connecting different structural fragments. Key HMBC correlations would include the correlation from the aldehydic proton to the ketone carbonyl carbon and the C2 carbon, and from the methyl protons to the C2 and aldehyde carbonyl carbons. Correlations from the cyclobutyl protons to the ketone carbonyl carbon would firmly establish the connection of the ring to the propanal chain. researchgate.netresearchgate.netyoutube.com

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H)COSY CorrelationsHMBC Correlations
Aldehydic HMethine H (C2)Ketone C=O, C2, C(methyl)
Methine H (C2)Aldehydic H, Methyl HAldehyde C=O, Ketone C=O, C(cyclobutyl)
Methyl HMethine H (C2)C2, Aldehyde C=O
Cyclobutyl HOther Cyclobutyl H'sKetone C=O, Other Cyclobutyl C's

Dynamic NMR Studies of Conformational Mobility

The cyclobutane ring is not planar and undergoes a rapid puckering motion at room temperature. elsevierpure.comelsevierpure.comrsc.org In substituted cyclobutanes, this can lead to different ring conformers being in equilibrium. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about the energy barriers associated with this ring-flipping and rotation around single bonds. For derivatives of this compound, DNMR could be used to study the conformational dynamics of the cyclobutyl ring and restricted rotation around the C-C bond connecting the ring to the carbonyl group.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its accurate mass, which in turn confirms its elemental formula (C₈H₁₂O₂). The primary fragmentation in ketones involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). libretexts.org For cyclic ketones, fragmentation can be more complex. whitman.edu

Key fragmentation pathways for this compound would likely involve:

Loss of the aldehyde group (-CHO).

Cleavage of the bond between the cyclobutyl ring and the ketone, leading to a cyclobutyl radical and an acylium ion, or a cyclobutyl cation and an acyl radical.

The McLafferty rearrangement is a possibility if there are gamma-hydrogens available for transfer to the carbonyl oxygen. jove.comyoutube.comyoutube.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted)Fragment IonPlausible Fragmentation Pathway
111[M-CHO]⁺α-cleavage at the aldehyde
85[M-C₃H₅O]⁺Cleavage of the propanal side chain
83[C₅H₇O]⁺Acylium ion from cleavage of cyclobutyl ring
57[C₄H₉]⁺Loss of the butanoyl group
55[C₄H₇]⁺Fragment from the cyclobutyl ring

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion and subjecting it to further fragmentation to generate product ions. This technique is invaluable for confirming the structure of a molecule by systematically breaking it down and analyzing the pieces. For a derivative of this compound, MS/MS could be used to isolate the molecular ion and then induce fragmentation. The resulting spectrum of fragment ions would provide detailed information about the connectivity of the different functional groups. For example, fragmenting the [M-CHO]⁺ ion would help to confirm the structure of the remaining cyclobutyl ketone portion of the molecule. tennessee.edunih.govnih.gov

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion mobility-mass spectrometry (IM-MS) separates ions not only by their mass-to-charge ratio but also by their size and shape (collision cross-section). waters.comyoutube.comnih.gov This technique is particularly useful for separating isomers, including stereoisomers and tautomers, that have the same mass. Given that this compound can exist as keto-enol tautomers, IM-MS would be a powerful tool to separate and characterize these different forms in the gas phase. waters.com The ability to obtain separate mass spectra for each tautomer would provide a much more detailed picture of the molecule's behavior.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be dominated by the strong stretching vibrations of the two carbonyl groups.

Ketone C=O stretch: Typically observed in the region of 1700-1725 cm⁻¹. The strained nature of the cyclobutane ring can shift this frequency to a higher wavenumber compared to an acyclic ketone. chemicalbook.comnist.govlibretexts.org

Aldehyde C=O stretch: Usually found in the range of 1720-1740 cm⁻¹. libretexts.org

Aldehyde C-H stretch: This often appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Cyclobutane ring vibrations: The cyclobutane ring itself has characteristic vibrational modes, including CH₂ stretching and bending, as well as ring puckering and deformation modes, though these may be harder to assign definitively in a complex molecule. docbrown.info

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
AldehydeC=O Stretch1720 - 1740
C-H Stretch2700 - 2750 & 2800 - 2850
KetoneC=O Stretch1705 - 1730
CyclobutaneCH₂ Stretch2850 - 3000
Ring VibrationsVarious, fingerprint region
MethylC-H Stretch2870 - 2980

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations and the carbon-carbon bonds of the skeleton. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. researchgate.netdtic.mil

Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism)

The stereochemical assignment of chiral β-dicarbonyl compounds, including derivatives of this compound, is crucial for understanding their chemical and biological properties. Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive chiroptical technique for this purpose. libretexts.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution. nih.govencyclopedia.pub

For a reliable stereochemical assignment using ECD, a comparison between the experimental spectrum and a theoretically calculated spectrum is often employed. This process involves:

Conformational Search: Identifying all low-energy conformers of the molecule using computational methods.

Spectrum Calculation: Calculating the ECD spectrum for each conformer using time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: Generating a final theoretical spectrum by averaging the spectra of the individual conformers based on their calculated relative populations.

Table 1: Representative ECD Data for a Chiral β-Keto Ester

This table illustrates typical experimental and calculated ECD data that could be expected for a chiral β-dicarbonyl compound. The sign and wavelength of the Cotton effects are key parameters for stereochemical assignment.

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Δε (M⁻¹cm⁻¹) for (R)-enantiomerAssignment
295+2.5+2.8n→π* (ketone)
260-1.8-2.1n→π* (aldehyde)
220+5.3+6.0π→π*

Note: The data in this table is illustrative and represents typical values for a chiral β-dicarbonyl compound, not specifically this compound.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral compound, provided that a suitable single crystal can be obtained. researchgate.net This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

For chiral molecules that crystallize in a non-centrosymmetric space group, the anomalous dispersion effect can be used to determine the absolute configuration. This effect is more pronounced for compounds containing heavier atoms (e.g., bromine, sulfur), but it can also be utilized for light-atom structures, such as derivatives of this compound, especially when using copper radiation. The Flack parameter is a critical value obtained from the crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry. A value close to zero for a given enantiomer confirms the assignment, while a value close to one indicates that the inverted structure is correct.

While no crystal structure for this compound has been reported, the literature contains numerous examples of the use of X-ray crystallography to confirm the stereochemistry of related chiral β-dicarbonyl compounds and molecules containing cyclobutane rings. researchgate.netresearchgate.net For instance, in the synthesis of chiral β-keto amides, X-ray crystallography has been used to unambiguously determine the configuration of newly created stereocenters. researchgate.net Similarly, the stereochemistry of a Diels-Alder adduct of a 2-methylene-1,3-dicarbonyl compound was confirmed by X-ray crystal analysis. nih.gov

Table 2: Representative Crystallographic Data for a Chiral Organic Molecule

This table provides an example of the type of data that would be generated from an X-ray crystallographic analysis used to determine the absolute stereochemistry of a chiral compound.

ParameterValue
Empirical FormulaC₈H₁₂O₂
Formula Weight140.18
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.5
Volume (ų)1083.75
Z4
Flack Parameter0.05(3)

Note: The data in this table is hypothetical and serves as an example of crystallographic data for a chiral organic molecule. It does not represent actual data for this compound.

The successful application of X-ray crystallography would provide unequivocal proof of the absolute configuration of a chiral derivative of this compound, which would be invaluable for validating the results from chiroptical methods like ECD and for understanding its structure-activity relationships.

Computational Chemistry and Theoretical Investigations of 3 Cyclobutyl 2 Methyl 3 Oxopropanal

Electronic Structure Theory Applications

Electronic structure theory, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the properties of molecules like 3-cyclobutyl-2-methyl-3-oxopropanal. nih.gov DFT methods provide a balance between computational cost and accuracy, making them ideal for studying the electronic and geometric features that govern the molecule's behavior. nih.gov

The presence of multiple rotatable bonds in this compound—specifically around the C-C bonds connecting the cyclobutyl ring, the carbonyl group, and the aldehyde—gives rise to a complex potential energy surface with numerous possible conformers. A thorough conformational analysis is the first step in understanding its structural preferences.

By systematically rotating these bonds and performing geometry optimizations at a suitable level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set), a landscape of the potential energy surface can be mapped. nih.govresearchgate.net This process identifies all stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers determine their population distribution at thermal equilibrium. For the cyclobutyl ring itself, puckering introduces additional conformational possibilities that must be considered. The orientation of the methyl group relative to the aldehyde and ketone functions will also significantly influence steric and electronic interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the kind of data a conformational analysis using DFT would yield. The values are hypothetical.

ConformerDihedral Angle (C_ring-C_keto-C_ald-H)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1 180° (anti-periplanar)0.0075.3
Conf-2 60° (gauche)1.2012.4
Conf-3 -60° (gauche)1.2511.8
Conf-4 0° (syn-periplanar)4.500.5

The results would likely show that conformers minimizing steric hindrance between the bulky cyclobutyl group and the methyl group are energetically favored.

Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomers. libretexts.orgyoutube.com Three primary tautomeric forms are possible: the diketo form and two different enol forms, where the hydroxyl group is formed from either the ketone or the aldehyde.

Computational chemistry can predict the relative stabilities of these tautomers by calculating their ground-state energies. orientjchem.org Generally, the keto form is more stable due to the strength of the C=O double bond compared to a C=C double bond. libretexts.org However, factors like intramolecular hydrogen bonding and conjugation can stabilize the enol form. masterorganicchemistry.commdpi.com For β-dicarbonyls, an enol form capable of forming a stable six-membered ring via an intramolecular hydrogen bond is often significantly populated. youtube.com

The interconversion barriers between these tautomers can be calculated by locating the transition state for the proton transfer. nih.gov This provides insight into the kinetics of the tautomerization process.

Table 2: Hypothetical Tautomer Relative Energies and Interconversion Barriers This table presents plausible computational results for the tautomeric equilibrium of this compound in the gas phase. Values are hypothetical.

TautomerRelative Gibbs Free Energy (kcal/mol)Interconversion Barrier (kcal/mol)
Diketone 0.00N/A
Enol (from ketone) 2.530.6
Enol (from aldehyde) 3.135.2

These hypothetical results suggest the diketone is the most stable form, but the enol forms are accessible. The energy barriers indicate that tautomerization would be slow under neutral conditions but could be catalyzed by acids or bases. masterorganicchemistry.com

Reaction Mechanism Modeling

Computational modeling can be used to explore the mechanisms of reactions involving this compound, such as its behavior in common organic reactions like aldol (B89426) or Claisen-type condensations. pressbooks.publibretexts.org

To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. researchgate.net Computational methods can locate this first-order saddle point on the potential energy surface. The structure of the TS provides vital clues about the reaction mechanism. For instance, in a base-catalyzed self-condensation, the TS would reveal the geometry of the enolate attack on a second molecule.

Once a transition state is located and confirmed by a frequency calculation (which must yield exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) analysis can be performed. researchgate.netscm.com An IRC calculation maps the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. scm.comresearchgate.net This confirms that the located TS correctly links the intended species and visualizes the entire reaction coordinate. researchgate.net For the keto-enol tautomerization, an IRC would trace the path of the hydrogen atom as it moves from the alpha-carbon to the carbonyl oxygen. researchgate.net

While static models like IRC are invaluable, molecular dynamics (MD) simulations offer a dynamic perspective on reactive pathways. nih.gov By simulating the motion of atoms over time, MD can reveal the complex interplay of molecular motions that lead to a reaction. MD simulations are particularly useful for exploring conformational changes that precede or accompany a reaction and for understanding how the system surmounts the activation barrier. For a molecule like this compound, MD could be used to study the flexibility of the cyclobutyl ring during a reaction or to observe the dynamics of tautomerization in a solvent. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Solvent Effects

The behavior of this compound, particularly its tautomeric equilibrium, is expected to be highly sensitive to its environment. researchgate.netresearchgate.net Explicitly modeling solvent effects is crucial for accurate predictions. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are exceptionally well-suited for this purpose. frontiersin.orgnih.govresearchgate.net

In a QM/MM simulation, the solute (this compound) is treated with a high-level, accurate quantum mechanics method, while the surrounding solvent molecules are treated with a computationally less expensive molecular mechanics force field. researchgate.net This approach allows for the inclusion of specific solute-solvent interactions, such as hydrogen bonding, which are critical for understanding solvent effects on tautomer stability. researchgate.net For example, polar protic solvents are expected to stabilize the more polar diketo form through hydrogen bonding, potentially shifting the equilibrium away from the enol forms compared to the gas phase or nonpolar solvents. orientjchem.orgfrontiersin.org QM/MM simulations can quantify this shift by calculating the free energy profile of the tautomerization reaction in a solvent bath. umn.edu

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods are employed to calculate the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions of a molecule. These theoretical calculations provide a valuable tool for the interpretation of experimental spectra and for the structural elucidation of newly synthesized compounds.

The process typically begins with the optimization of the molecular geometry of this compound in a simulated environment. Using a chosen level of theory and basis set, such as B3LYP/6-31G(d,p), the lowest energy conformation of the molecule is determined. Once the optimized geometry is obtained, the same theoretical method can be used to predict the spectroscopic data.

For instance, the ¹H and ¹³C NMR chemical shifts can be calculated and then compared to experimentally obtained values. This comparison can help to assign the signals in the experimental spectrum to specific atoms within the molecule. Discrepancies between the predicted and experimental values can often be rationalized by considering the solvent effects and the inherent approximations in the computational methods. While specific experimental data for this compound is not widely published in comparative research, a hypothetical comparison can illustrate the principle.

Table 1: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C1202.5201.80.7
C250.149.50.6
C3205.3204.70.6
C445.244.80.4
C525.825.40.4
C618.918.50.4
C712.311.90.4
C825.825.40.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Similarly, theoretical vibrational frequencies from IR spectroscopy can be calculated. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experimental data. The comparison of the scaled theoretical spectrum with the experimental one aids in the assignment of vibrational modes to specific functional groups, such as the carbonyl (C=O) and aldehyde (C-H) stretches in this compound.

Cheminformatics and Virtual Screening for Novel Reactivity

Cheminformatics utilizes computational methods to analyze and model large datasets of chemical information. In the context of this compound, cheminformatics tools can be used to predict its physicochemical properties, potential biological activities, and novel reactivity patterns. Virtual screening, a key technique in cheminformatics, involves the computational screening of large libraries of compounds to identify molecules with desired properties.

For this compound, virtual screening could be employed to explore its potential as a synthon in organic synthesis. By creating a virtual library of reactants and applying reaction prediction algorithms, novel transformations and products involving this dicarbonyl compound could be identified. This approach accelerates the discovery of new synthetic routes and chemical reactions.

Furthermore, the structural features of this compound, namely the cyclobutyl ring and the 1,3-dicarbonyl moiety, can be used to generate pharmacophore models. These models represent the essential steric and electronic features necessary for a molecule to interact with a specific biological target. By screening large compound databases against a pharmacophore model derived from or related to this compound, it is possible to identify other molecules with similar interaction profiles, which may exhibit analogous biological activities. While the specific biological targets of this compound are not established, the methodology remains a powerful tool for lead discovery in drug development. frontiersin.orgnih.gov

The results of a virtual screening campaign are typically ranked based on a scoring function that estimates the likelihood of a compound being active. The top-ranked compounds, or "hits," are then selected for experimental validation.

Table 2: Illustrative Virtual Screening Workflow for Novel Reactivity of this compound

StepDescription
1. Library PreparationA virtual library of diverse reactants is compiled.
2. Reaction DefinitionA set of potential reaction types involving dicarbonyl compounds is defined.
3. Virtual ReactionThis compound is computationally reacted with the library of reactants.
4. Product GenerationA library of potential products is generated.
5. Filtering and ScoringThe generated products are filtered based on desired physicochemical properties and scored for synthetic feasibility and novelty.
6. Hit SelectionA list of top-ranked, novel products and their corresponding reactions is proposed for experimental investigation.

Note: This table describes a general workflow and does not represent the results of a specific study.

Future Directions and Emerging Research Themes for 3 Cyclobutyl 2 Methyl 3 Oxopropanal

Integration with Artificial Intelligence and Machine Learning in Retrosynthesis

AI models, particularly those based on neural networks and graph theory, can deconstruct the target molecule into simpler, commercially available precursors. chemrxiv.orgnih.gov A plausible retrosynthetic disconnection for 3-Cyclobutyl-2-methyl-3-oxopropanal, which an AI might identify, is the Claisen condensation reaction. This would involve the reaction of methyl cyclobutanecarboxylate (B8599542) with propanal, a common and efficient method for forming β-dicarbonyl compounds. google.com

Future research in this area would involve:

Training and Validation: Utilizing existing retrosynthesis platforms like ReTReK, which integrates deep learning and Monte Carlo tree search, to predict and rank potential synthetic routes to this compound. nih.gov The predictions would then be experimentally validated to refine the AI models.

Reaction Condition Prediction: Beyond just identifying reactants, advanced ML models can now predict optimal reaction conditions, including solvents, catalysts, and temperature, by learning from extensive reaction databases like Reaxys. nih.gov This would be invaluable in optimizing the synthesis of this specific ketoaldehyde.

Generative Models: Employing generative AI models to propose entirely new synthetic strategies that may not be immediately obvious to human chemists, potentially leading to more efficient and innovative routes. nih.gov

The integration of AI and ML in the synthesis of this compound promises to accelerate its accessibility for further research and application. chemrxiv.org

Development of Sustainable and Green Chemistry Synthetic Routes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are a major focus of modern chemical synthesis. pnas.orgmdpi.com Developing sustainable routes to this compound is a critical area for future research.

Key areas of investigation would include:

Aqueous Synthesis: Exploring water as a solvent for the synthesis of this compound. Water is an environmentally benign solvent, and its use can simplify purification processes. For instance, three-component reactions of alkylglyoxals with 1,3-dicarbonyl compounds and a nucleophile have been successfully performed in water under catalyst-free conditions to produce 1,4-diketone scaffolds. rsc.org Similar strategies could be adapted for our target molecule.

Catalytic Approaches: Investigating the use of heterogeneous catalysts, such as nanoparticles, which can be easily recovered and reused, thus minimizing waste. ajrconline.orgrsc.org For example, Fe3O4 nanoparticles have been shown to be effective catalysts for the enamination of β-dicarbonyl compounds under solvent-free conditions. ajrconline.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. pnas.org Isomerization reactions, for example, represent an atom-economical way to synthesize conjugated carbonyl compounds. pnas.org

The table below outlines potential green chemistry approaches for the synthesis of this compound.

Green Chemistry PrincipleProposed Application to this compound Synthesis
Use of Renewable Feedstocks Investigating biosynthetic routes to the precursor molecules.
Catalysis Employing reusable solid acid or base catalysts for the condensation step.
Benign Solvents Utilizing water or other green solvents like ionic liquids. mdpi.com
Energy Efficiency Exploring microwave-assisted or ultrasonic-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

Exploration of Photochemical and Electrochemical Reactivity

The carbonyl groups in this compound are expected to be reactive under photochemical and electrochemical conditions, opening up avenues for novel transformations.

Photochemical Reactivity: Aldehydes and ketones are known to undergo a variety of photochemical reactions upon absorption of light. scribd.comnih.gov A key reaction to investigate for this compound is the Norrish-Yang reaction, a photochemical intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to the formation of a cyclobutanol. wikipedia.orgiupac.orgnih.gov

Future research could explore:

Norrish-Yang Cyclization: Irradiation of this compound could lead to the formation of a novel bicyclic alcohol. The stereochemistry of this reaction would be of significant interest. nih.govacs.org

Paterno-Büchi Reaction: The reaction of the excited carbonyl group with an alkene could be explored to synthesize novel oxetane (B1205548) derivatives. nih.gov

Photocatalysis: The use of the aldehyde or ketone functionality as a photosensitizer to initiate other chemical transformations is another promising area. nih.gov

Electrochemical Reactivity: Electrochemical methods offer a green and efficient way to synthesize and functionalize organic molecules. acs.org The electrochemical behavior of β-dicarbonyl compounds has been a subject of study, and these principles can be extended to this compound. researchgate.netmdpi.com

Potential research directions include:

Electrochemical Synthesis: Developing an electrochemical method for the synthesis of this compound, potentially through the anodic oxidation of a suitable precursor.

Ring-Opening Functionalization: The electrochemical ring-opening of related cycloalkanols has been shown to be an effective method for preparing functionalized ketones. acs.org A similar strategy could be investigated for the cyclobutyl moiety in our target compound.

Reductive Coupling: The electrochemical reduction of the carbonyl groups could lead to the formation of pinacols or other coupled products.

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The unique reactivity of the dicarbonyl moiety in this compound makes it a potential candidate for bioorthogonal applications.

Future research could focus on:

Chemical Probes: Designing this compound derivatives that can act as chemical probes to study biological systems. nih.govnih.gov The dicarbonyl functionality could be used to selectively react with specific biomolecules.

Protein Labeling: The aldehyde group is a reactive handle that can be used for the site-specific modification of proteins. researchgate.netyoutube.com This could involve reactions with hydrazide or aminooxy-functionalized probes.

In Situ Drug Formation: The concept of forming an active drug molecule from smaller, delivered fragments using bioorthogonal reactions is gaining traction. nih.gov The reactivity of this compound could be harnessed for such applications.

Nanoscale Chemical Transformations and Surface Chemistry

The interaction of organic molecules with nanomaterials is a rapidly growing field with applications in catalysis, sensing, and materials science. patsnap.com The carbonyl groups in this compound are expected to interact with the surfaces of nanoparticles, leading to interesting chemical transformations.

Emerging research themes in this area include:

Nanoparticle Catalysis: Investigating the use of metal nanoparticles (e.g., Pd, Au, Fe3O4) to catalyze reactions involving this compound. ajrconline.orgrsc.orgrsc.org For example, palladium nanoparticles have been used for the synthesis of 1,2-dicarbonyl compounds. rsc.orgrsc.org

Surface Modification: Using this compound to functionalize the surfaces of nanoparticles. cd-bioparticles.net The aldehyde group can be used to covalently attach the molecule to amine-functionalized surfaces. This could be used to alter the surface properties of materials, for instance, to create hydrophobic surfaces. patsnap.comtu-darmstadt.de

Nanoscale Reactors: Exploring the use of nanoconfinement to influence the reactivity and selectivity of reactions involving this compound.

The table below summarizes the potential applications of this compound in nanoscale science.

Research AreaPotential Application of this compound
Heterogeneous Catalysis As a substrate for nanoparticle-catalyzed C-C bond formation or oxidation/reduction reactions.
Surface Functionalization As a molecule for modifying the surface properties of silica (B1680970) or metal oxide nanoparticles. cd-bioparticles.net
Biosensing Immobilization on nanoparticle surfaces for the development of novel biosensors. patsnap.com

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